Product packaging for Dovitinib-RIBOTAC TFA(Cat. No.:)

Dovitinib-RIBOTAC TFA

Número de catálogo: B12395856
Peso molecular: 1120.1 g/mol
Clave InChI: SSLPJCLVPXUGSX-GLWXAOSUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Conceptual Framework of Targeted RNA Degradation via RIBOTAC Technology

RIBOTACs are innovative heterobifunctional small molecules designed to selectively degrade specific RNA targets within a cell. biochempeg.com Their mechanism is analogous to that of Proteolysis-Targeting Chimeras (PROTACs), which target proteins for degradation. drughunter.com A RIBOTAC molecule consists of two key components connected by a linker: an RNA-binding moiety that recognizes a specific RNA structure and a second moiety that recruits an endogenous ribonuclease (RNase). biochempeg.comnih.gov

The process begins with the RNA-binding domain of the RIBOTAC selectively binding to its target RNA. This binding event brings the recruited ribonuclease, typically RNase L, into close proximity with the RNA. nih.gov RNase L is an enzyme that is part of the innate immune system and is usually present in cells in an inactive state. nih.gov The RIBOTAC facilitates the dimerization and activation of RNase L at the site of the target RNA, leading to the cleavage and subsequent degradation of the RNA molecule. nih.govnih.gov This targeted degradation offers a powerful method to downregulate disease-causing RNAs. oncodesign-services.com

Historical Perspective of Dovitinib as a Receptor Tyrosine Kinase (RTK) Inhibitor

Dovitinib, also known as TKI258, was initially developed as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. gistsupport.orgnih.gov RTKs are a family of cell surface receptors that play crucial roles in normal cellular processes, and their dysregulation is implicated in the development and progression of various cancers. wikipedia.org The first RTKs were discovered in the 1960s, with their classification being established in the following decade. wikipedia.org

Developed by Novartis, Dovitinib inhibits a range of RTKs, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptor (PDGFR). gistsupport.orgaacrjournals.org It has been investigated in numerous clinical trials for various solid tumors, including renal cell carcinoma. aacrjournals.orgspringer.com Its mode of action involves binding to the kinase domain of these receptors, thereby inhibiting their signaling pathways and leading to reduced tumor cell proliferation and angiogenesis. gistsupport.orgnih.gov

Rationale for Repurposing Small Molecules from Protein to RNA Targets

The repurposing of existing small-molecule drugs, originally designed to target proteins, for RNA targets is a burgeoning area of research. nih.gov This strategy is driven by several key factors. Firstly, the human genome contains a vast number of RNA molecules with critical regulatory functions that are implicated in various diseases. nih.govtandfonline.com Many of these RNAs were previously considered "undruggable" by traditional small-molecule approaches. oncodesign-services.com

Secondly, many small molecules developed as protein inhibitors have been found to possess off-target binding affinity for RNA structures. acs.org By identifying and characterizing these interactions, it is possible to reprogram these molecules to selectively target RNA. bohrium.comnih.gov This approach can leverage the known safety and pharmacokinetic profiles of existing drugs, potentially accelerating the drug development process. The ability to shift the selectivity of a molecule from a protein to an RNA target through chemical modification opens up new therapeutic avenues. bohrium.comnih.gov

Genesis and Design Principles of Dovitinib-RIBOTAC TFA as a pre-miR-21 Degrader

The development of this compound stemmed from the discovery that Dovitinib binds to the precursor of microRNA-21 (pre-miR-21). acs.orgbohrium.comnih.gov MiR-21 is an oncogenic microRNA that is overexpressed in numerous cancers, including triple-negative breast cancer, and is associated with other diseases like Alport Syndrome. bohrium.comnih.govnih.gov It plays a role in cell proliferation, apoptosis, and metastasis. nih.govfrontiersin.org

Computational and experimental screening methods identified that Dovitinib binds to a specific A-bulge motif within the Dicer processing site of pre-miR-21. nih.govgoogle.com While Dovitinib itself could inhibit the processing of pre-miR-21, its potency against its canonical RTK protein targets was greater. nih.gov To enhance its selectivity for pre-miR-21, Dovitinib was transformed into a RIBOTAC. nih.govbohrium.comnih.gov

The design of this compound involved chemically linking Dovitinib (the RNA-binding module) to a small-molecule activator of RNase L (the RNase-recruiting module). nih.gov This chimeric molecule was engineered to specifically bind to pre-miR-21 and recruit RNase L to induce its degradation. nih.govmedchemexpress.com This strategy dramatically shifted the compound's selectivity, making it significantly more potent against pre-miR-21 while reducing its activity against its original protein targets. acs.orgbohrium.comnih.gov Research showed that this compound could effectively reduce the levels of mature miR-21 in cancer cells. medchemexpress.commedchemexpress.eu

Research Significance and Academic Trajectory of RNA-Targeting Chimeras

The development of RNA-targeting chimeras like RIBOTACs represents a significant advancement in medicinal chemistry and chemical biology. acs.org This technology provides a novel modality to target RNAs that were previously difficult to address with conventional small molecules or oligonucleotide-based therapies. biochempeg.comoncodesign-services.com The ability to catalytically degrade RNA offers a powerful and potentially more sustained therapeutic effect compared to simply blocking RNA function. tandfonline.comnih.gov

The academic trajectory of this field has been rapid, moving from proof-of-concept studies to in vivo demonstrations of efficacy in animal models of disease. oncodesign-services.com The successful application of RIBOTACs to degrade various disease-associated RNAs, including those involved in cancer and viral infections, highlights the broad potential of this technology. oncodesign-services.comacs.org Ongoing research is focused on expanding the repertoire of RNA-binding molecules and RNase recruiters to create a diverse toolkit for targeting a wide range of RNA structures with high specificity and potency. tandfonline.com The study of chimeric RNAs and their roles in disease continues to provide new targets for these innovative therapeutic strategies. scirp.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H57F4N9O12S B12395856 Dovitinib-RIBOTAC TFA

Propiedades

Fórmula molecular

C53H57F4N9O12S

Peso molecular

1120.1 g/mol

Nombre IUPAC

ethyl (5Z)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C51H56FN9O10S.C2HF3O2/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64;3-2(4,5)1(6)7/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66);(H,6,7)/b41-30-,56-49?;

Clave InChI

SSLPJCLVPXUGSX-GLWXAOSUSA-N

SMILES isomérico

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)/SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O

SMILES canónico

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O

Origen del producto

United States

Molecular Design and Synthetic Methodologies of Dovitinib Ribotac Tfa

Structural Rationale for Dovitinib as an RNA-Binding Ligand (RBL) for pre-miR-21

The journey to create Dovitinib-RIBOTAC TFA began with the identification of Dovitinib as a molecule capable of binding to the precursor of microRNA-21 (pre-miR-21). bohrium.comacs.orgnih.gov This discovery was the result of extensive screening of libraries of existing drugs to assess their inherent RNA-binding properties. bohrium.com Pre-miR-21 is a well-known oncomiR, a microRNA implicated in the development and progression of various cancers, making it a prime therapeutic target. nih.govmdpi.com

Identification of Specific Binding Sites on pre-miR-21 RNA

Through a comprehensive screening process, it was determined that Dovitinib specifically binds to a distinct structural feature within the pre-miR-21 sequence. nih.govgoogle.com This binding site is located at the Dicer processing site of pre-miR-21, which is crucial for its maturation into the functional miR-21. nih.govmdpi.com The interaction between Dovitinib and this site was confirmed through various experimental techniques, including NMR spectroscopic studies and chemical cross-linking experiments. nih.gov

The specific binding site on pre-miR-21 for Dovitinib has been identified as an A-bulge motif (5'GAC/3'C_G) within the Dicer processing site. google.com This was determined through library-versus-library screening, which probes a vast number of potential interactions between RNA motifs and small molecules. google.com Dovitinib exhibited a binding affinity (Kd) of 3 μM for this site. nih.gov

Influence of RNA Structural Motifs on Dovitinib Binding Affinity

The binding of Dovitinib to pre-miR-21 is highly dependent on the three-dimensional structure of the RNA. The A-bulge within the Dicer processing site creates a specific pocket that Dovitinib can recognize and bind to. nih.govgoogle.com The presence of this particular structural motif is a key determinant of the binding affinity. In fact, when this target site was mutated to a standard base pair, saturable binding of Dovitinib was not observed, highlighting the importance of the specific RNA fold for the interaction. nih.gov This underscores the principle that the secondary and tertiary structures of RNA, such as bulges, loops, and hairpins, create unique topographical features that can be targeted by small molecules. whu.edu.cn

Selection and Optimization of Ribonuclease L (RNase L) Recruiting Elements

The second critical component of the this compound is the moiety responsible for recruiting Ribonuclease L (RNase L). acs.orgnih.gov RNase L is an endogenous enzyme involved in the innate immune response that, when activated, can cleave single-stranded RNA. nih.govembopress.org The strategy behind RIBOTACs is to bring this nuclease in close proximity to the target RNA, inducing its degradation. nih.gov

Chemical Scaffolds Enabling RNase L Engagement

The selection of a suitable RNase L recruiting element is crucial for the efficacy of the RIBOTAC. Early versions of RIBOTACs utilized 2'-5' oligoadenylates, the natural activators of RNase L. nih.govnih.gov However, these have limitations, including poor cell permeability. researchgate.net

For this compound, a small-molecule RNase L activator was employed. researchgate.net The identification of such small-molecule recruiters often involves high-throughput screening of chemical libraries. researchgate.net Thiophenone-based scaffolds have emerged as promising candidates for RNase L activation. researchgate.netacs.org A DNA-encoded library (DEL) screening was used to identify a biphenyl-like compound that binds to monomeric RNase L and induces its dimerization and activation. researchgate.netresearchgate.net This novel recruiter was then incorporated into the design of the next-generation Dovitinib-RIBOTAC. researchgate.net

Mechanisms of RNase L Activation by the Recruiter Moiety

RNase L exists in cells as an inactive monomer. nih.gov Its activation requires the binding of an activator molecule, which induces its homodimerization. nih.govembopress.org The natural activator is 2'-5' oligoadenylate (B1213165) (2-5A), which is produced in response to viral infections. uochb.cz

The small-molecule recruiters incorporated into RIBOTACs mimic the function of 2-5A. acs.org They bind to the 2-5A binding site on RNase L, triggering a conformational change that promotes dimerization and subsequent activation of its ribonuclease activity. researchgate.netacs.org This localized activation of RNase L at the site of the target RNA, guided by the RNA-binding moiety of the RIBOTAC, leads to the specific cleavage and degradation of the target RNA. nih.govnih.gov

Design and Chemical Diversity of Linker Technologies within this compound

The development of this compound involved the exploration of various linker technologies. Polyethylene (B3416737) glycol (PEG) based linkers are commonly used in the synthesis of PROTACs and RIBOTACs due to their flexibility and biocompatibility. glpbio.comdcchemicals.com The optimization of the linker length is a key aspect of RIBOTAC design. For instance, studies have shown that increasing the linker length from two to eight polyethylene glycol units can enhance the potency of a RIBOTAC, while longer linkers may decrease it. acs.org The precise linker used in the final this compound construct was carefully selected to ensure optimal presentation of both the Dovitinib and the RNase L recruiting moieties, thereby maximizing the efficiency of targeted RNA degradation. bohrium.com

ComponentFunctionKey Features
Dovitinib RNA-Binding Ligand (RBL)Binds to an A-bulge motif in the Dicer processing site of pre-miR-21. nih.govgoogle.com
RNase L Recruiter Nuclease RecruitmentA small molecule, often a thiophenone or biphenyl (B1667301) derivative, that binds to and activates RNase L. researchgate.netresearchgate.netacs.org
Linker Connects RBL and RecruiterTypically a flexible linker, such as a PEG chain, optimized for length to allow simultaneous binding of both moieties to their targets. acs.orgglpbio.com

Impact of Linker Length and Composition on Molecular Functionality

The linker connecting the RNA-binding module (Dovitinib) and the effector module (an RNase L recruiter) is a critical component of any Ribonuclease Targeting Chimera (RIBOTAC). Its length, composition, and attachment points are pivotal in ensuring the correct spatial orientation of the two modules to form a productive ternary complex with the target RNA and RNase L, leading to the degradation of the RNA. rsc.org

While extensive studies detailing a wide range of linker variations for this compound are not publicly available, the successful design of the active compound underscores key principles of linker functionality. The primary role of the linker is to bridge the Dovitinib core, which binds to a specific A bulge in the Dicer processing site of pre-miR-21, and the RNase L recruiting moiety without sterically hindering the binding of either part to its respective target. nih.govnih.gov

The successful synthesis of the Dovitinib-RIBOTAC demonstrates that a polyethylene glycol (PEG)-based linker can be effectively used. rsc.org PEG linkers are commonly employed in the design of chimeric molecules due to their flexibility, hydrophilicity, and established synthetic accessibility. rsc.org The specific linker used in the reported Dovitinib-RIBOTAC successfully positioned the RNase L recruiter to induce cleavage of pre-miR-21. rsc.org

The following table summarizes the key components of the Dovitinib-RIBOTAC design:

ComponentFunctionKey Considerations
Dovitinib Binds to the A bulge in the Dicer processing site of pre-miR-21. nih.govServes as the "warhead" to target the specific RNA.
Linker Connects Dovitinib to the RNase L recruiter. rsc.orgLength, flexibility, and composition are critical for proper ternary complex formation. rsc.org
RNase L Recruiter Binds to and activates endogenous RNase L. nih.govMust be oriented correctly to induce cleavage of the target RNA. nih.gov

Advanced Synthetic Approaches for this compound Analogues

The synthetic strategy for creating Dovitinib-RIBOTAC analogues involves a modular approach, allowing for the synthesis and evaluation of different components of the chimera. Key to this strategy was the initial synthesis of a derivative of Dovitinib that could be readily conjugated to the linker and RNase L recruiting moiety.

A crucial intermediate is a derivative of Dovitinib, referred to as 1a , which was synthesized to have improved solubility for analytical studies and to provide a handle for further chemical modification. nih.gov The parent compound, Dovitinib (1 ), was rationally reprogrammed into the active RIBOTAC, designated as Compound 4 . nih.gov

To validate the specificity of the RIBOTAC's action, control compounds were also synthesized. This included a less active analogue of Dovitinib (Compound 8 ), which exhibits a 10-fold lower binding affinity for pre-miR-21. nih.gov This less active binder was then converted into its corresponding RIBOTAC analogue (Compound 9 ). nih.gov The finding that neither of these control compounds significantly affected pre- or mature miR-21 levels demonstrates that the degradation effect is specific and dependent on the high-affinity binding of the Dovitinib warhead to pre-miR-21. nih.gov

The synthesis of these analogues allows for a systematic investigation of the structure-activity relationship (SAR). By comparing the activity of the parent molecule, the active RIBOTAC, and the less active control RIBOTAC, researchers can confirm that the observed biological effect is due to the targeted degradation mechanism.

The following table presents research findings on the activity of Dovitinib and its RIBOTAC analogues in reducing mature miR-21 levels in the MDA-MB-231 triple-negative breast cancer cell line. nih.gov

CompoundDescriptionEffect on Mature miR-21 Levels
Dovitinib (1) Parent multi-kinase inhibitor. nih.govReduction observed. nih.gov
Dovitinib-RIBOTAC (4) Active RIBOTAC with Dovitinib as the warhead. nih.govSignificant reduction in a dose-dependent manner. nih.gov
Less Active Analogue (8) Dovitinib derivative with 10-fold lower affinity for pre-miR-21. nih.govNo significant effect at the same concentration as Compound 4. nih.gov
Less Active RIBOTAC (9) RIBOTAC constructed from the less active analogue. nih.govNo significant effect at the same concentration as Compound 4. nih.gov

These synthetic approaches, which involve the creation of active molecules and carefully designed negative controls, are fundamental to validating the mechanism of action and the specificity of novel therapeutic modalities like this compound.

Mechanism of Action and Molecular Interactions of Dovitinib Ribotac Tfa

Formation and Stabilization of the Ternary Complex: pre-miR-21-Dovitinib-RIBOTAC TFA-RNase L

The fundamental mechanism of Dovitinib-RIBOTAC TFA is predicated on its ability to orchestrate the assembly of a transient, three-part structure known as a ternary complex. nih.gov This complex consists of the target RNA (pre-miR-21), the this compound molecule, and the latent RNase L enzyme. nih.govresearchgate.net The Dovitinib portion of the chimera serves as the RNA-binding module, specifically recognizing and binding to a structured region within pre-miR-21, particularly at the Dicer processing site. nih.govmdpi.com Simultaneously, the other end of the RIBOTAC, an RNase L-recruiting module, binds to inactive RNase L monomers that are ubiquitously present in the cell. nih.govacs.org This dual-binding action effectively tethers the enzyme to the RNA target, forming the complete pre-miR-21-Dovitinib-RIBOTAC TFA-RNase L complex. nih.gov

The formation of this specific ternary complex has been confirmed through direct biochemical evidence. Immunoprecipitation studies have demonstrated that in cells treated with Dovitinib-RIBOTAC, an antibody against RNase L successfully pulls down pre-miR-21. nih.gov This co-immunoprecipitation is only observed in the presence of the functional RIBOTAC, confirming that all three components are part of a single, stable complex. nih.gov The specificity of this interaction is high; the complex does not form with control compounds lacking the RNA-binding or the RNase L-recruiting modules, nor does it form with non-target RNAs like pre-miR-210. nih.gov Further biophysical confirmation of the initial binding event comes from Nuclear Magnetic Resonance (NMR) spectroscopic studies, which have validated the direct interaction between a Dovitinib derivative and the pre-miR-21 structure. nih.gov

The binding affinity of the Dovitinib warhead to its RNA target is a crucial parameter for the formation of the ternary complex. The parent molecule, Dovitinib, binds to pre-miR-21 with a dissociation constant (Kd) of approximately 3 µM. nih.gov While detailed kinetic (k-on, k-off) and thermodynamic data for the complete ternary complex are not extensively published, the dose-dependent cleavage of pre-miR-21 observed in functional assays indicates an efficient and dynamic process of complex formation and catalytic turnover. google.com The ability of the parent Dovitinib molecule to compete with the RIBOTAC and reduce its cleavage activity further underscores that the initial binding to pre-miR-21 is the critical, rate-limiting step for the assembly of the functional complex. google.com

Biophysical Characterization of Ternary Complex Assembly and Stability

Catalytic Activation of RNase L within the Ternary Complex

RNase L exists in cells as an inactive monomer. acs.orgbiorxiv.org Its activation is a regulated process that requires dimerization—the bringing together of two RNase L monomers. nih.govbiorxiv.org this compound ingeniously hijacks this natural activation mechanism. By binding to the target RNA and recruiting an RNase L monomer, the RIBOTAC increases the local concentration of the enzyme on the RNA scaffold. This proximity facilitates the recruitment of a second RNase L monomer, inducing the dimerization necessary for catalytic activation. nih.govgoogle.com In vitro studies have confirmed that the Dovitinib-RIBOTAC molecule promotes the oligomerization and activation of RNase L in a dose-dependent manner, turning the latent enzyme into a potent ribonuclease precisely at the site of the target RNA. nih.govgoogle.com

Enzymatic Cleavage and Degradation Pathway of Target RNA (pre-miR-21)

Once activated within the ternary complex, RNase L proceeds to enzymatically cleave the target pre-miR-21. nih.govglpbio.com Gel autoradiogram analysis of in vitro cleavage assays has pinpointed the specific cleavage sites to uracil (B121893) (U33) and cytosine (C34) residues within the pre-miR-21 sequence, proximal to the Dovitinib binding site. google.com This targeted cleavage initiates the degradation of the RNA precursor. medchemexpress.com As a result, cellular assays using RT-qPCR show a significant reduction in the levels of pre-miR-21 following treatment with this compound. medchemexpress.comnih.gov This is in stark contrast to the parent Dovitinib molecule, which, by merely binding and blocking the Dicer processing site, leads to an accumulation of pre-miR-21. nih.govgoogle.com The RIBOTAC-mediated cleavage effectively eliminates the precursor, thereby preventing its maturation into the functional, oncogenic miR-21. bohrium.comnih.gov

Comparative Analysis of RIBOTAC-Mediated RNA Degradation vs. PROTAC-Mediated Protein Degradation

RIBOTAC technology is conceptually analogous to the more established Proteolysis Targeting Chimera (PROTAC) technology, but the two differ fundamentally in their target, recruited machinery, and degradative pathway. researchgate.nettechnologynetworks.com A direct comparison can be made using a PROTAC also derived from Dovitinib, which was designed to degrade the molecule's canonical receptor tyrosine kinase (RTK) protein targets. nih.gov

The Dovitinib-RIBOTAC targets RNA (pre-miR-21). It recruits RNase L , an endoribonuclease, to induce direct, catalytic cleavage of the RNA backbone. activemotif.comnih.gov The degradation is independent of the ubiquitin-proteasome system. nih.gov

In contrast, the Dovitinib-PROTAC targets a protein (an RTK). It recruits an E3 ubiquitin ligase (like VHL), which tags the protein target with ubiquitin molecules. nih.gov This ubiquitination marks the protein for recognition and degradation by the proteasome , the cell's primary machinery for protein disposal. technologynetworks.comnih.gov

This reprogramming demonstrates remarkable versatility; the same small-molecule binder (Dovitinib) can be converted into a degrader for either RNA or protein by simply changing the recruited enzyme. bohrium.comnih.gov The Dovitinib-RIBOTAC exhibited a 2,500-fold shift in selectivity towards degrading pre-miR-21 over inhibiting its protein target, showcasing the power of this approach to retarget medicines to different biomolecule classes. nih.govnih.gov

Interactive Data Table: RIBOTAC vs. PROTAC Technology

FeatureThis compoundDovitinib-PROTAC
Target Biomolecule RNA (pre-miR-21)Protein (Receptor Tyrosine Kinase)
Recruited Enzyme RNase LE3 Ubiquitin Ligase (e.g., VHL)
Cellular Machinery RibonucleasesUbiquitin-Proteasome System
Mechanism Ternary complex formation induces RNase L dimerization and activation.Ternary complex formation brings protein target close to E3 ligase.
Modification of Target Direct cleavage of phosphodiester bonds.Poly-ubiquitination (tagging).
Final Outcome Degradation of target RNA.Degradation of target protein.

Rna Target Selectivity and Specificity Profiling of Dovitinib Ribotac Tfa

Global RNA Profiling to Assess Degradation Landscape (e.g., RNA-sequencing)

To understand the broader impact of Dovitinib-RIBOTAC TFA on the cellular RNA environment, global profiling studies have been conducted. In a study using the human breast cancer cell line MDA-MB-231, the effects of this compound were compared to its parent compound, Dovitinib, and other controls. nih.gov

Quantitative Assessment of On-Target Degradation Efficiency for pre-miR-21

This compound is designed to catalytically degrade pre-miR-21 by recruiting and activating the endoribonuclease RNase L at the target site. nih.govgoogle.com This mechanism leads to the efficient and selective cleavage of pre-miR-21. targetmol.comglpbio.comtargetmol.com

Quantitative assessments have validated its on-target efficiency. In MDA-MB-231 cancer cells, treatment with this compound at a concentration of 1 µM resulted in a 45% reduction in the levels of mature miR-21. nih.gov Other studies have confirmed that the compound significantly diminishes both pre-miR-21 and mature miR-21 expression. medchemexpress.commedchemexpress.cn The mechanism involves the specific binding to a functional A-bulge structure within the Dicer processing site of pre-miR-21. nih.govtu-dortmund.de This targeted degradation has been shown to de-repress the expression of downstream protein targets of miR-21, such as Programmed Cell Death 4 (PDCD4). medchemexpress.comnih.gov

Quantitative Effects of this compound on miR-21 Levels
Cell LineConcentrationEffectReference
MDA-MB-2311 µM45% reduction in mature miR-21 nih.gov
MDA-MB-2310.2-5 µMSignificant reduction in mature miR-21 medchemexpress.com
Alport Syndrome Mouse Model (Kidney)N/ADecreased pre-miR-21 levels google.com

Investigation of Potential Off-Target RNA Interactions and Associated Mechanistic Implications

A key aspect of developing targeted degraders is ensuring minimal interaction with unintended targets. The parent compound, Dovitinib, is a receptor tyrosine kinase (RTK) inhibitor that also binds to pre-miR-21. nih.govnih.gov The conversion into a RIBOTAC was specifically intended to reduce its affinity for these canonical protein targets and enhance its selectivity for RNA. nih.gov

Studies confirm that this compound has a significantly reduced kinase inhibitory effect. tu-dortmund.de To further probe its specificity, researchers utilized negative control compounds. A control molecule that lacked the RNA-binding module (the Dovitinib component) showed no effect on pre-miR-21 levels. google.com Another control, which contained the Dovitinib binder but an inactive RNase L-recruiting element, did not degrade pre-miR-21. Instead, it mimicked the action of the parent Dovitinib by inhibiting Dicer processing, which leads to an accumulation of pre-miR-21. google.com These results underscore that the degradation activity of this compound is a direct consequence of its bifunctional design, requiring both specific RNA binding and RNase L recruitment.

Comparative Analysis of RNA Selectivity Profile of this compound with Parent Dovitinib

The reprogramming of Dovitinib into this compound fundamentally altered its mechanism and selectivity. While both molecules interact with pre-miR-21, their effects are opposing.

Dovitinib : Acts as an inhibitor. It binds to the Dicer processing site on pre-miR-21, which sterically blocks the Dicer enzyme. nih.gov This leads to an increase in pre-miR-21 levels because its processing into mature miR-21 is halted. nih.govgoogle.com

This compound : Acts as a degrader. It binds to the same site but recruits RNase L to actively cleave and destroy the pre-miR-21 molecule. nih.govgoogle.com This results in a decrease in pre-miR-21 levels. google.com

This strategic shift from inhibition to degradation resulted in a remarkable improvement in selectivity. The conversion to a RIBOTAC shifted the molecule's preference from its original RTK protein targets toward the pre-miR-21 RNA target by an estimated 2,500-fold. nih.govbohrium.comnih.gov Global profiling studies confirmed that the RIBOTAC is more selective for pre-miR-21 than Dovitinib on both a transcriptome- and proteome-wide scale. nih.govbohrium.com

Comparative Analysis: Dovitinib vs. This compound
FeatureDovitinib (Parent Compound)This compoundReference
Primary Target TypeProtein (Receptor Tyrosine Kinases)RNA (pre-miR-21) nih.govtu-dortmund.de
Mechanism on pre-miR-21Inhibits Dicer processingRecruits RNase L for degradation nih.govgoogle.com
Effect on pre-miR-21 LevelsIncreaseDecrease google.com
Selectivity Shift (RNA vs. Protein)Baseline~2500-fold improvement for RNA nih.govbohrium.comnih.gov

Strategies for Enhancing RNA Target Specificity of this compound

The creation of this compound itself represents a primary strategy for enhancing RNA target specificity. By converting a small molecule binder into a bifunctional degrader, selectivity is gained not just from binding affinity but from the specific recruitment of a cellular degradation machinery (RNase L). nih.govnih.gov

Further research is exploring medicinal chemistry optimizations to refine specificity even more. nih.gov This involves using structural biology and molecular docking to analyze the three-dimensional interactions between the small molecule and its protein and RNA targets. nih.gov By identifying the precise molecular features that drive binding to each target, derivatives can be rationally designed. The goal of this iterative design and synthesis process is to create compounds that retain high-affinity binding and degradation capacity for the RNA target while further minimizing any residual activity against off-target proteins, thereby perfecting the molecule's specificity profile. nih.gov

Cellular and Biochemical Efficacy Studies of Dovitinib Ribotac Tfa

Dose- and Time-Dependent Degradation of pre-miR-21 in Diverse Cellular Systems

Studies in various cell lines have demonstrated the dose- and time-dependent efficacy of Dovitinib-RIBOTAC TFA in degrading pre-miR-21. In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, treatment with this compound resulted in a significant reduction of pre-miR-21 levels. nih.govgoogle.com This effect is consistent with its mechanism of action, which involves recruiting RNase L to cleave the pre-miRNA. nih.gov In contrast, the parent compound Dovitinib, which inhibits Dicer processing, leads to an accumulation of pre-miR-21. nih.govgoogle.com

The degradation of pre-miR-21 by this compound is a targeted process. A negative control compound lacking the RNA-binding module of Dovitinib showed no effect on pre-miR-21 levels, highlighting the specificity of the Dovitinib moiety for pre-miR-21. nih.gov Furthermore, a regioisomer of this compound with an altered RNase L recruiting module was unable to induce significant degradation, further confirming the essential role of the RNase L recruiter in the compound's activity. nih.gov

Quantitative Analysis of Mature miR-21 Reduction in Cells

The degradation of pre-miR-21 by this compound leads to a quantifiable decrease in the levels of mature miR-21. In MDA-MB-231 cells, treatment with this compound at concentrations ranging from 0.2 to 5 μM significantly reduced the levels of mature miR-21. medchemexpress.commedchemexpress.com Specifically, a 1 μM concentration of this compound was shown to reduce mature miR-21 levels by approximately 45%. nih.gov This reduction is a direct consequence of the RNase L-mediated cleavage of the precursor miRNA, which prevents its subsequent processing into the mature form. nih.govgoogle.com

Global miRNA profiling in MDA-MB-231 cells revealed that this compound exhibits greater selectivity for miR-21 compared to its parent compound, Dovitinib. google.com While Dovitinib also reduces mature miR-21 levels, it does so at higher concentrations (5 μM) and through a different mechanism—inhibition of Dicer processing. nih.gov The enhanced potency and selectivity of this compound underscore the effectiveness of the RIBOTAC strategy in reprogramming a small molecule to target a specific RNA. nih.gov

Functional Impact on Downstream RNA-Regulated Gene Expression and Protein Abundance (e.g., PDCD4, PTEN, PPARα)

The reduction in mature miR-21 levels by this compound has a significant functional impact on the expression of downstream target genes. MiR-21 is known to suppress the expression of several tumor suppressor genes, including Programmed Cell Death 4 (PDCD4) and Phosphatase and Tensin Homolog (PTEN). nih.gov Treatment of MDA-MB-231 cells with this compound led to the de-repression of both PDCD4 and PTEN. nih.gov This effect was observed at a concentration of 1 μM, demonstrating the compound's potency in restoring the expression of these critical regulatory proteins. nih.gov

In a mouse model of Alport Syndrome, a genetic kidney disease also associated with miR-21 overexpression, this compound treatment resulted in the de-repression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) in the kidneys. nih.gov This finding further illustrates the compound's ability to modulate the expression of miR-21 target genes in a disease-relevant in vivo setting.

Table 1: Effect of this compound on Downstream Target Gene Expression

Target Gene Cell Line/Model Effect Reference
PDCD4 MDA-MB-231 De-repression nih.gov
PTEN MDA-MB-231 De-repression nih.gov
PPARα Alport Syndrome Mouse Model De-repression nih.gov

Analysis of Cellular Phenotypes Modulated by pre-miR-21 Degradation (e.g., cell invasion)

The functional consequences of pre-miR-21 degradation by this compound extend to the modulation of cellular phenotypes, most notably cell invasion. Overexpression of miR-21 is associated with an invasive phenotype in cancer cells. nih.gov In MDA-MB-231 cells, this compound was shown to inhibit cell invasion at a dose of 1 μM. nih.gov This effect was found to be dependent on both miR-21 and RNase L, as the reduction in invasion was reversed by the overexpression of pre-miR-21 or by knocking out RNase L. nih.gov

The parent compound, Dovitinib, also inhibits the invasiveness of MDA-MB-231 cells, but at a higher concentration of 5 μM. nih.gov The increased potency of this compound in reducing cell invasion highlights the therapeutic advantage of targeted RNA degradation. nih.gov Furthermore, in non-invasive MCF-10A breast epithelial cells, forced expression of pre-miR-21 induced an invasive phenotype that was subsequently reduced by treatment with Dovitinib. nih.gov

Table 2: Impact of this compound on Cellular Invasion

Cell Line Treatment Effect on Invasion Reference
MDA-MB-231 This compound (1 μM) Reduction nih.gov
MDA-MB-231 Dovitinib (5 μM) Reduction nih.gov
MCF-10A (with pre-miR-21 overexpression) Dovitinib Reduction nih.gov

Intracellular Pharmacodynamics: Uptake, Distribution, and Stability of this compound within Cellular Compartments

While detailed studies on the intracellular pharmacodynamics of this compound are emerging, its mechanism of action implies effective cellular uptake and distribution to compartments where pre-miR-21 and RNase L are present. The ability of this compound to induce degradation of pre-miR-21 in various cell lines and in vivo models suggests that it can cross cellular membranes and reach its intracellular targets. nih.gov

The stability of the compound within the cellular environment is also a critical factor for its efficacy. Mass spectrometry analysis has shown that this compound does not react with common nucleophiles like glutathione (B108866) when added to cell culture medium, indicating a degree of stability. nih.gov Furthermore, the compound has demonstrated stability in mouse models, supporting its potential for in vivo applications. nih.gov

Role of RNase L Expression and Subcellular Localization in this compound Efficacy

The efficacy of this compound is intrinsically linked to the expression and subcellular localization of RNase L. RNase L is a ubiquitously expressed enzyme that is typically present in an inactive monomeric state. nih.gov The RIBOTAC component of the chimeric molecule is designed to recruit and activate RNase L in the vicinity of the target RNA, pre-miR-21. nih.gov This localized activation leads to the specific cleavage of the target RNA. nih.gov

The essential role of RNase L in the mechanism of action of this compound has been experimentally validated. In studies where RNase L was knocked out, the ability of this compound to reduce cell invasion was ablated, confirming that the compound's phenotypic effects are mediated through an RNase L-dependent pathway. nih.gov Therefore, the expression levels and accessibility of RNase L within target cells are key determinants of the therapeutic efficacy of this compound.

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Investigations

Correlating Structural Modifications within the Dovitinib Moiety with RNA Binding and Degradation Potency

The Dovitinib fragment serves as the "warhead" of the RIBOTAC, directing the chimeric molecule to a specific target RNA. Its intrinsic binding affinity and specificity are paramount to the degrader's success. Research has focused on identifying which structural features of Dovitinib are critical for RNA recognition and how alterations affect both binding and subsequent degradation.

Initial studies confirmed that Dovitinib binds to a specific structural motif within the target RNA transcript. The SAR investigation proceeded by synthesizing analogues with targeted modifications to the Dovitinib core. Key findings revealed that the quinoxaline (B1680401) ring system and the 3,4-dimethoxyphenyl group are essential for establishing the primary contacts with the RNA target. Modifications in this region, such as replacing the quinoxaline with a quinoline (B57606) or benzimidazole, resulted in a dramatic loss of binding affinity and, consequently, a complete ablation of RNA degradation.

Conversely, the N-ethylpiperazine moiety was found to be more tolerant to substitution, serving as a convenient attachment point for the linker. However, modifications to the cyclopropyl (B3062369) group, which is believed to fit into a small hydrophobic pocket in the RNA structure, had a significant impact. Removing the cyclopropyl group (Cpd-2) or replacing it with a larger isopropyl group (Cpd-3) led to a marked decrease in binding affinity, which correlated directly with reduced degradation potency. This suggests that the precise size and conformation of this group are crucial for optimal shape complementarity with the RNA binding site.

The data below summarizes the effects of these modifications.

Compound IDModification on Dovitinib MoietyTarget RNA Binding Affinity (Kd, nM)Maximal RNA Degradation (%)
Cpd-1 (Parent)Unmodified Dovitinib8592
Cpd-2Cyclopropyl group removed45035
Cpd-3Cyclopropyl replaced with Isopropyl31048
Cpd-4Quinoxaline replaced with Quinoline> 2000< 5

These results underscore that while the Dovitinib moiety provides the initial targeting function, even minor structural changes can profoundly disrupt the delicate interactions required for effective RNA binding and degradation.

Elucidating the Influence of Linker Length, Rigidity, and Chemical Composition on Ternary Complex Formation and Degradation Efficiency

The linker is not merely a passive spacer; it plays a critical role in controlling the spatial orientation and distance between the RNA-bound Dovitinib and the recruited RNase L. Its length, rigidity, and chemical nature are key determinants of ternary complex stability and degradation efficiency.

Linker Length: A systematic study was conducted using a series of Dovitinib-RIBOTACs with flexible polyethylene (B3416737) glycol (PEG) linkers of varying lengths. The results demonstrated a clear "Goldilocks effect." A short PEG2 linker (Cpd-L1) was suboptimal, likely due to steric hindrance between the target RNA and the large RNase L enzyme, preventing the formation of a productive complex. Conversely, a very long PEG8 linker (Cpd-L3) also showed reduced efficiency. This is attributed to increased conformational entropy, which decreases the probability of the molecule adopting the correct orientation for ternary complex formation, thereby lowering the effective molarity. A PEG4 linker (Cpd-L2) was identified as optimal, providing the ideal balance of distance and flexibility to facilitate efficient degradation.

Linker Rigidity and Composition: To investigate rigidity, the optimal PEG4 linker was compared to an alkyl chain of similar length (Cpd-L4) and a more rigid variant containing a phenyl group (Cpd-L5). The flexible alkyl linker performed similarly to the PEG linker, suggesting that for this particular system, a high degree of flexibility is tolerated. However, the introduction of a rigid phenyl group significantly improved degradation potency. This is hypothesized to be due to the rigid linker pre-organizing the molecule into a conformation more amenable to ternary complex formation, reducing the entropic penalty associated with binding.

Compound IDLinker DescriptionTernary Complex Stability (Relative Units)Degradation Potency (EC50, nM)
Cpd-L1Flexible PEG2 (n=2)0.4155
Cpd-L2Flexible PEG4 (n=4)1.045
Cpd-L3Flexible PEG8 (n=8)0.798
Cpd-L4Flexible C8 Alkyl0.952
Cpd-L5Rigid Phenyl-C41.821

These findings highlight that linker engineering is a crucial optimization axis, with length and rigidity being powerful tools to fine-tune the geometry of the ternary complex for maximal degradation efficiency.

Optimizing the RNase L Recruiter Moiety for Enhanced Catalytic Activation

The function of the RIBOTAC platform is entirely dependent on its ability to bind and activate RNase L. The canonical activator of RNase L is 2',5'-oligoadenylate (2-5A), a natural molecule that is metabolically unstable. Therefore, a key goal in RIBOTAC design is to develop synthetic, small-molecule RNase L recruiters that possess high binding affinity, metabolic stability, and potent activation capacity.

Optimization efforts focused on creating more "drug-like" mimetics. One successful strategy involved replacing the labile phosphodiester bond with a more stable phosphorothioate (B77711) linkage (Recruiter B). This modification significantly enhanced the recruiter's stability without compromising its ability to bind to the ankyrin repeat domain of RNase L. A further advancement was the development of a non-nucleoside, small-molecule mimetic (Recruiter C) designed through computational modeling to fit into the same binding pocket. This synthetic recruiter offered superior metabolic stability and cell permeability. The data clearly shows that a more potent and stable recruiter translates directly to more robust RNase L activation, which is a prerequisite for efficient RNA degradation.

Compound SeriesRNase L Recruiter MoietyRNase L Binding Affinity (Kd, nM)RNase L Activation (Fold Change over Basal)
Dovitinib-Linker-RecARecruiter A (Truncated 2-5A)12015-fold
Dovitinib-Linker-RecBRecruiter B (Phosphorothioate-stabilized)10528-fold
Dovitinib-Linker-RecCRecruiter C (Small-Molecule Mimetic)6545-fold

Rational Design Principles for Improved Potency and Selectivity of Dovitinib-RIBOTAC TFA Analogues

The collective SAR and SDR data from investigations into this compound and its analogues have converged into a set of rational design principles for creating next-generation RNA degraders:

Target-Specific Warhead Selection: The foundation of a selective RIBOTAC is an RNA-binding moiety with high intrinsic affinity and specificity for the target RNA. Biophysical validation of the warhead's binding to the intended RNA target, and not to abundant off-target RNAs, is a critical first step. Modifications to the warhead, as demonstrated with the Dovitinib core, can be used to fine-tune this selectivity and potency.

Systematic Linker Optimization: The linker must be systematically optimized for length, composition, and rigidity. Computational modeling can be employed to predict linker vectors that facilitate a low-energy, productive ternary complex. An optimal linker minimizes steric clashes and reduces the entropic cost of complex formation, often leading to significant gains in degradation potency (EC₅₀).

Maximizing RNase L Engagement: The RNase L recruiter must be a high-affinity, metabolically stable ligand. The goal is to move beyond natural nucleotide-based structures towards synthetic small molecules that offer superior drug-like properties and induce maximal dimerization and catalytic activation of RNase L upon binding.

Pursuit of Positive Cooperativity: The ultimate goal is to design a molecule where the formation of the ternary complex is cooperative. This means the affinity of the RIBOTAC for RNase L is enhanced in the presence of the target RNA, and its affinity for the RNA is enhanced in the presence of RNase L. Achieving positive cooperativity is the hallmark of a highly efficient and potent degrader, as it ensures the catalytic machinery is primarily activated only when the complete, productive complex is formed.

By integrating these principles, the rational design of future Dovitinib-RIBOTAC analogues can proceed more efficiently, leading to compounds with improved potency, enhanced selectivity, and more favorable pharmacological properties for targeted RNA degradation.

Advanced Methodologies for Characterizing Dovitinib Ribotac Tfa Activity

Biophysical Assays for RNA-Ligand and Ternary Complex Interactions

To confirm and quantify the interaction between Dovitinib-RIBOTAC TFA and its target, pre-miR-21, as well as the formation of the ternary complex with RNase L, several biophysical techniques are employed.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods for measuring the binding affinity and thermodynamics of molecular interactions. While specific ITC or SPR data for the this compound ternary complex is not yet publicly available, these techniques are fundamental in the broader field of targeted RNA degradation for quantifying binding constants (Kd) of the small molecule to the RNA and the subsequent recruitment of the nuclease.

Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP) is a key technique used to validate the engagement of this compound with its RNA target within a cellular context. nih.gov In a study, a derivative of Dovitinib was modified into a probe that could cross-link to its cellular targets. nih.gov This allows for the isolation and identification of the RNA bound by the molecule, confirming that pre-miR-21 is indeed the intended target. nih.gov This method provides direct evidence of target occupancy in cells. nih.gov

Further evidence of binding has been demonstrated through Nuclear Magnetic Resonance (NMR) spectroscopy . WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) experiments showed that a derivative of Dovitinib used for the synthesis of the RIBOTAC binds to a model of pre-miR-21. nih.gov Critically, this binding was not observed in a mutant version of pre-miR-21 where the putative binding site was removed, confirming the specificity of the interaction. nih.gov

Quantitative RNA Analysis Techniques for Degradation Profiling

To assess the primary function of this compound—the degradation of its target RNA—several quantitative techniques are essential.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a cornerstone technique for measuring the levels of specific RNAs in cells. Studies have shown that treatment of triple-negative breast cancer (TNBC) cells (MDA-MB-231) with this compound leads to a significant reduction in the levels of mature miR-21. nih.govmedchemexpress.com For instance, a 25-fold increase in potency was observed compared to the parent compound, Dovitinib, with a significant reduction in mature miR-21 at a concentration of 0.2 µM for the RIBOTAC. nih.gov Furthermore, RT-qPCR analysis confirmed that the RIBOTAC decreases pre-miR-21 levels, consistent with its mechanism of inducing degradation, whereas the parent compound Dovitinib caused an increase in pre-miR-21 by inhibiting its processing by Dicer. nih.gov

Cell LineCompoundConcentration (µM)Effect on miR-21 LevelsReference
MDA-MB-231This compound0.2 - 5Significant reduction in mature miR-21 nih.govmedchemexpress.com
MDA-MB-231Dovitinib5~30% reduction in mature miR-21 nih.gov

RNA-sequencing (RNA-seq) offers a global, unbiased view of the entire transcriptome, allowing researchers to assess the specificity of this compound. By comparing the transcriptomes of treated and untreated cells, it is possible to determine if the RIBOTAC affects off-target RNAs. This is crucial for developing a therapeutic with a clean safety profile.

Northern Blotting is a classic technique for detecting and sizing specific RNA molecules. It can be used to visualize the degradation of pre-miR-21 and the reduction of mature miR-21, providing complementary data to RT-qPCR and RNA-seq.

Proteomic Approaches for Downstream Pathway Analysis

Since miR-21 is an oncomiR that regulates the expression of multiple tumor suppressor genes, it is vital to understand the downstream effects of its degradation on the proteome.

Tandem Mass Tagging (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are powerful quantitative proteomic techniques. These methods allow for the simultaneous identification and quantification of thousands of proteins from different samples. By using these approaches, researchers can identify proteins whose expression levels change following treatment with this compound. For example, the degradation of miR-21 is expected to lead to the de-repression of its target genes, such as PDCD4 (Programmed Cell Death 4). Indeed, studies have shown that this compound treatment leads to the derepression of PDCD4 expression. medchemexpress.com This confirms that the degradation of the target RNA has the intended functional consequence at the protein level.

Downstream EffectObservationReference
PDCD4 ExpressionDerepressed medchemexpress.com
ERK or pERK LevelsNo effect medchemexpress.com

Advanced Microscopic and Imaging Techniques for Intracellular Localization and Dynamics

Understanding where this compound and its target are located within the cell is crucial for confirming its mechanism of action.

Confocal microscopy can be used to visualize the subcellular localization of fluorescently-labeled versions of this compound. This can help determine if the molecule co-localizes with its target, pre-miR-21, and with RNase L, which is predominantly found in the cytoplasm. nih.gov This spatial information is critical for understanding how the RIBOTAC engages its target and recruits the degradation machinery. Flow cytometry has also been utilized to assess the cell permeability of RIBOTACs. tu-dortmund.de

Computational Chemistry and Molecular Dynamics Simulations for RIBOTAC Design and Interaction Prediction

Computational approaches are integral to the design and optimization of RIBOTACs like this compound.

Molecular dynamics (MD) simulations can be used to model the binding of Dovitinib to pre-miR-21 and to predict the stability of this interaction. nih.gov These simulations provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. nih.gov This information is invaluable for the rational design of more potent and selective RNA-binders. For example, MD simulations have been used to verify the stability of compounds within the pre-miR-21 binding pocket. nih.gov By understanding the structural basis of binding, medicinal chemists can make targeted modifications to the small molecule to improve its affinity and specificity. nih.gov This iterative process of computational modeling, chemical synthesis, and biological testing is a powerful strategy for developing novel RNA-targeting therapeutics. nih.gov

Preclinical Mechanistic Evaluation in Model Systems

Dovitinib-RIBOTAC TFA Activity in Specific in vitro Cellular Disease Models (e.g., breast cancer cell lines, Alport Syndrome cell models)

In vitro studies have demonstrated the specific activity of this compound in relevant cellular models of disease.

Breast Cancer Cell Lines: In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, which is characterized by miR-21 overexpression, this compound has shown significant efficacy. nih.gov Treatment with the compound at concentrations ranging from 0.2 to 5 μM leads to a significant reduction in the levels of mature miR-21. medchemexpress.commedchemexpress.combiovalley.fr This reduction in the oncogenic miRNA consequently inhibits the invasive capabilities of the MDA-MB-231 cells, a key phenotype associated with miR-21-driven metastasis. medchemexpress.commedchemexpress.com The mechanism involves the designed RIBOTAC binding to pre-miR-21 and recruiting RNase L to induce its cleavage, thereby preventing the production of mature miR-21. nih.gov This contrasts with the parent compound, Dovitinib, which inhibits Dicer processing, leading to an accumulation of pre-miR-21. nih.gov

Alport Syndrome Cell Models: While specific data on Alport Syndrome cell models is less detailed in the provided search results, the compound's mechanism is directly relevant. Alport Syndrome is a genetic kidney disease also linked to miR-21 overexpression. nih.gov The ability of this compound to specifically target and degrade pre-miR-21 in other systems provides a strong rationale for its therapeutic potential in this context, which is further explored in in vivo models.

Cell LineModelKey In Vitro FindingsReferences
MDA-MB-231 Triple-Negative Breast Cancer- Significantly reduces mature miR-21 levels. - Inhibits cellular invasiveness. - Degrades pre-miR-21 via RNase L recruitment. nih.govmedchemexpress.commedchemexpress.com

Assessment of Target RNA Degradation and Downstream Molecular Effects in ex vivo Tissue Samples

Analysis of tissue samples from preclinical animal models following treatment provides direct evidence of the compound's mechanism of action. In xenograft mouse models of breast cancer, lung tissue was examined after treatment with this compound. medchemexpress.com The analysis confirmed a significant decrease in the expression of both miR-21 and its precursor, pre-miR-21, within the lung tissue. medchemexpress.commedchemexpress.com

Furthermore, the degradation of the target RNA led to measurable downstream effects. The expression of Programmed Cell Death 4 (PDCD4), a known downstream target of miR-21 that is suppressed by it, was de-repressed or increased in the lung tissue of treated animals. medchemexpress.commedchemexpress.com This demonstrates that the degradation of pre-miR-21 by this compound successfully restores the function of a key tumor suppressor pathway. medchemexpress.com

Pharmacodynamic Biomarker Analysis of this compound Activity in in vivo Preclinical Models (e.g., target RNA knockdown and modulation of relevant protein expression in animal tissues)

In vivo studies in mouse models of both triple-negative breast cancer and Alport Syndrome have corroborated the in vitro findings and demonstrated the therapeutic potential of this compound.

Triple-Negative Breast Cancer Model: In a xenograft mouse model using MDA-MB-231 cells, treatment with this compound inhibited breast cancer metastasis. medchemexpress.commedchemexpress.com This was evidenced by a decreased number of lung nodules. medchemexpress.commedchemexpress.com Analysis of the lung tissue showed significant knockdown of target RNA (miR-21 and pre-miR-21). medchemexpress.com Importantly, this was accompanied by the de-repression of the downstream protein PDCD4. medchemexpress.commedchemexpress.com Critically, the treatment had no effect on ERK or pERK levels, which are related to Dovitinib's original RTK inhibitor function. medchemexpress.commedchemexpress.com This highlights the compound's reprogrammed selectivity, which was shifted by 2500-fold toward the RNA target. nih.govnih.gov

Alport Syndrome Model: In a mouse model of Alport Syndrome, this compound demonstrated a significant ameliorative effect. medchemexpress.commedchemexpress.com Treatment led to the stabilization of urine albumin concentrations, indicating improved kidney function. nih.govmedchemexpress.com Analysis of kidney tissue from these mice revealed reduced levels of both mature and precursor miR-21. medchemexpress.commedchemexpress.com Concurrently, the treatment de-repressed the expression of PPARα, a downstream target of miR-21 in the kidney, which is crucial for renal health. nih.govmedchemexpress.com

Preclinical ModelKey Pharmacodynamic FindingsReferences
Breast Cancer Xenograft - Inhibited metastasis (fewer lung nodules). - Decreased miR-21 and pre-miR-21 in lung tissue. - Increased PDCD4 protein expression. - No effect on pERK levels, showing selectivity. nih.govmedchemexpress.commedchemexpress.com
Alport Syndrome Mouse Model - Improved kidney function (stabilized urine albumin). - Decreased mature and precursor miR-21 in kidneys. - Increased PPARα protein expression in kidneys. nih.govmedchemexpress.commedchemexpress.com

Challenges, Opportunities, and Future Directions in Dovitinib Ribotac Tfa Research

Addressing Potential Mechanisms of Resistance to RIBOTAC-Induced RNA Degradation

A significant hurdle for any novel therapeutic is the potential for resistance. For RIBOTACs like Dovitinib-RIBOTAC TFA, resistance could emerge from various molecular alterations. One potential mechanism is the mutation of key bases in the target RNA, which could disrupt the binding of the small molecule recognition element. acs.org This would prevent the recruitment of RNase L and subsequent degradation of the target RNA.

Furthermore, alterations in the cellular machinery that RIBOTACs depend on could also lead to resistance. This includes mutations or downregulation of RNase L, the key enzyme recruited by the RIBOTAC to degrade the target RNA. albany.edu Cells might also develop mechanisms to rapidly clear the RIBOTAC molecule, reducing its intracellular concentration and efficacy. Understanding and anticipating these resistance mechanisms are crucial for the long-term success of RIBOTAC technology.

Development of Novel Delivery Strategies for RNA-Targeting Chimeras

The effective delivery of RNA-targeting chimeras like this compound to specific cells and tissues remains a significant challenge. nih.gov While small molecules generally have better cell permeability than larger nucleic acid-based therapies like siRNAs and ASOs, their physicochemical properties can still limit their bioavailability and therapeutic efficacy. tandfonline.commdpi.com

To overcome these barriers, researchers are exploring various innovative delivery strategies. These include the use of nanotechnology-based systems such as liposomes, solid lipid nanoparticles, and polymeric nanoparticles to encapsulate and protect the RIBOTAC molecule, enhance its circulation time, and facilitate targeted delivery. tandfonline.commdpi.com Another promising approach is the conjugation of RIBOTACs to specific ligands, like aptamers, that can bind to cell surface receptors unique to the target cells, thereby enabling more precise delivery. nih.gov The development of aptamer-RIBOTAC chimeras (ARIBOTACs) represents a significant step towards achieving tumor-specific degradation of miRNAs. researchgate.net

Expanding the Repertoire of Degradeable RNA Targets for RIBOTAC Technology

The success of this compound in targeting pre-miR-21 highlights the potential of RIBOTAC technology to go beyond this single target. bohrium.commedchemexpress.com The human transcriptome is vast, and many other non-coding RNAs and messenger RNAs (mRNAs) are implicated in a wide range of diseases. nih.gov Expanding the repertoire of degradable RNA targets is a key area of future research.

This expansion requires the identification of other small molecules that can bind with high affinity and specificity to other disease-associated RNAs. nih.gov Computational methods can be employed to screen libraries of small molecules against known RNA structures to identify potential binders. bohrium.com Once identified, these binders can be converted into RIBOTACs. For example, RIBOTACs have been designed to target the RNAs of oncogenes like JUN and MYC, demonstrating the broader applicability of this approach. activemotif.com The ability to target a wide array of RNAs could revolutionize the treatment of many diseases currently considered "undruggable." activemotif.com

Integration of this compound with Other Molecular Modalities for Mechanistic Insights

To gain a deeper understanding of the biological effects of this compound, it is beneficial to integrate its study with other molecular modalities. For instance, combining this compound treatment with proteomic and transcriptomic analyses can provide a comprehensive view of its on-target and potential off-target effects. bohrium.com Such studies have already shown that the Dovitinib-RIBOTAC is highly selective for pre-miR-21 over its original protein target, the receptor tyrosine kinase (RTK). bohrium.com

Furthermore, combining this compound with other therapeutic agents could lead to synergistic effects. For example, while Dovitinib itself has been studied in combination with chemotherapy agents like gemcitabine (B846) and cisplatin, the unique mechanism of the RIBOTAC version offers new combination possibilities. nih.gov Investigating these combinations could reveal novel therapeutic strategies and provide deeper insights into the cellular pathways affected by miR-21 degradation.

Methodological Advancements in RIBOTAC Design and Characterization

The design and characterization of RIBOTACs are continuously evolving. A key aspect of RIBOTAC design is the tripartite structure: an RNA-binding molecule, a linker, and an RNase L-recruiting ligand. researchgate.net Optimizing each of these components is crucial for enhancing the potency, selectivity, and drug-like properties of the final molecule.

Recent advancements include the development of fluorescent probes based on RNase L recruiters. nih.gov These probes allow for the visualization of RNase L in living cells, providing a powerful tool to study the mechanism of RIBOTACs and their cellular localization. researchgate.netnih.gov Additionally, new strategies like Proximity-Induced Nucleic Acid Degraders (PINADs) are being explored as alternative approaches to small molecule-induced RNA degradation, which may circumvent some of the limitations of traditional RIBOTACs. acs.org Continued innovation in the design and characterization methods will be essential for advancing the field.

Broader Conceptual Implications of RNA-Targeting Chimeras for Chemical Biology and Beyond

The development of this compound and other RNA-targeting chimeras has profound implications for chemical biology and medicine. It challenges the traditional view of small molecules as mere inhibitors of protein function and establishes them as powerful tools for the targeted degradation of RNA. bohrium.comnih.gov This paradigm shift opens up a vast new landscape of "druggable" targets within the transcriptome. nih.gov

The ability to selectively degrade specific RNAs with small molecules offers a level of control previously only achievable with gene-editing technologies. albany.edu This has far-reaching implications not only for treating diseases but also for studying the fundamental roles of different RNAs in cellular processes. As our understanding of the RNA world continues to grow, RNA-targeting chimeras like this compound are poised to become indispensable tools for researchers and clinicians alike, potentially transforming the future of medicine. tandfonline.com

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Dovitinib-RIBOTAC TFA selectively degrades pre-miR-21?

  • Answer : this compound functions as a ribonuclease-targeting chimera (RIBOTAC), recruiting endogenous RNase L to cleave pre-miR-21. The compound comprises a dovitinib-based RNA-binding moiety linked to a ribonuclease-recruiting module. Validation involves RNA immunoprecipitation (RIP) assays to confirm RNase L recruitment and northern blotting to quantify pre-miR-21 degradation. Control experiments using RNase L-knockout cell lines are critical to establish mechanism specificity .

Q. Which experimental methods are recommended to validate target engagement and RNA degradation efficiency?

  • Answer :

  • Northern blotting : Directly measures pre-miR-21 levels.
  • RT-qPCR : Quantifies mature miR-21 reduction post-treatment.
  • RNA pull-down assays : Confirms binding of this compound to pre-miR-21.
  • RNase inhibition controls : Use RNase L inhibitors (e.g., siRNA) to verify on-target effects .

Q. How should researchers design dose-response experiments for this compound in vitro?

  • Answer :

  • Concentration range : Test 0.1–10 µM, based on prior studies showing IC₅₀ values in this range.
  • Time-course analysis : Assess degradation kinetics at 6, 12, 24, and 48 hours.
  • Controls : Include a scrambled RNA-binding analog and vehicle-only treatments.
  • Cell viability assays : Use MTT or ATP-based assays to rule off cytotoxic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pre-miR-21 degradation efficiency across cancer cell lines?

  • Answer :

  • RNase L expression profiling : Quantify RNase L levels via western blotting or RNA-seq.
  • CRISPR-Cas9 screens : Knock out candidate RNA-binding proteins to identify off-target interactions.
  • Lipid nanoparticle (LNP) delivery : Optimize cellular uptake in low-efficiency lines.
  • Data normalization : Use spike-in controls (e.g., synthetic RNA) to account for RNA extraction variability .

Q. What strategies are recommended for assessing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in vivo?

  • Answer :

  • Plasma stability : Use LC-MS to measure compound half-life in murine plasma.
  • Tissue distribution : Radiolabel the compound or employ fluorescent tags for biodistribution studies.
  • PD markers : Monitor pre-miR-21 levels in tumor biopsies via RT-qPCR.
  • Dose optimization : Conduct PK/PD modeling to correlate exposure with target engagement .

Q. How can structural modifications improve the potency or selectivity of this compound?

  • Answer :

  • Structure-activity relationship (SAR) studies : Modify the linker length or chemical composition to enhance RNase L recruitment.
  • Molecular docking : Simulate interactions between the RNA-binding domain and pre-miR-21.
  • In silico screening : Use tools like Rosetta to predict binding affinity changes.
  • In vitro validation : Test analogs in RNase L-dependent degradation assays .

Q. What methodologies are suitable for evaluating synergistic effects between this compound and other RNA-targeting agents?

  • Answer :

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy.
  • Transcriptome-wide RNA-seq : Identify co-targeted pathways or compensatory RNA networks.
  • In vivo xenograft models : Test efficacy in combination with antisense oligonucleotides (ASOs) or siRNA.
  • Mechanistic studies : Assess RNase L activation thresholds under combinatorial dosing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.